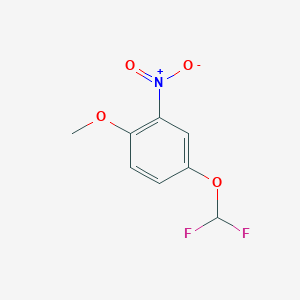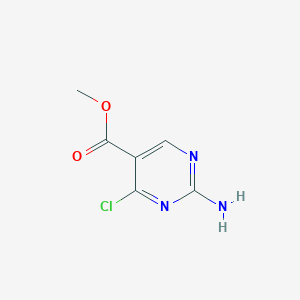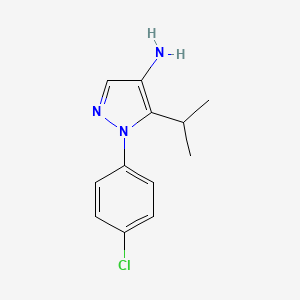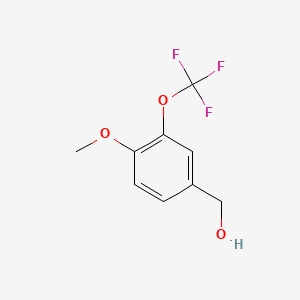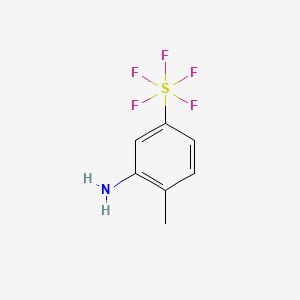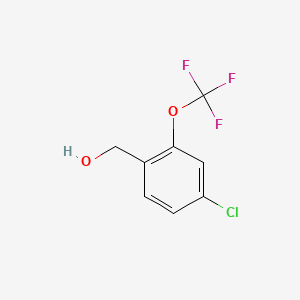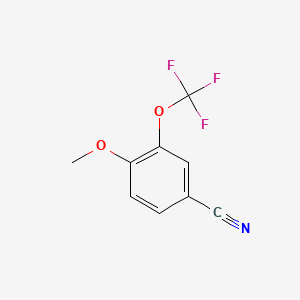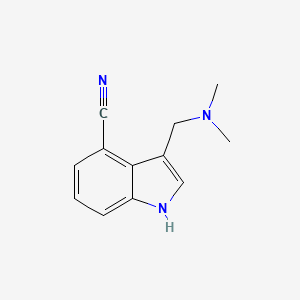
4-Cyanogramine
Übersicht
Beschreibung
4-Cyanogramine is a chemical compound with the IUPAC name 3-[(dimethylamino)methyl]-1H-indole-4-carbonitrile . It has a molecular weight of 199.26 .
Molecular Structure Analysis
The molecular formula of 4-Cyanogramine is C12H13N3 . The InChI code for the compound is 1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3 .
Physical And Chemical Properties Analysis
4-Cyanogramine is a solid compound . It should be stored in a refrigerated environment .
Wissenschaftliche Forschungsanwendungen
Adsorption and Electrochemical Studies
- Configuration of 4-cyanopyridine : Investigations on the configuration of 4-cyanopyridine on Au(111) electrodes in perchlorate solution have been conducted using in situ visible–IR sum frequency generation (SFG). This study revealed the potential-dependent orientation of the adsorbed 4-cyanopyridine, providing insights into its adsorption behavior on electrode surfaces (Pluchery & Tadjeddine, 2001).
- Surface-enhanced Raman Scattering (SERS) : Research has shown that SERS on silver electrodes can be a technical tool in studying the electrochemical reduction of cyanopyridines, including 4-cyanopyridine, and in quantitative analysis. This study provided insights into different orientations of cyanopyridines during adsorption and their potential applications in analytical techniques (Rubim, 1987).
Novel Compounds and Structures
- Cyanogramide : Cyanogramide, a novel alkaloid with a spirocyclic pyrrolo[1,2-c]imidazole skeleton, was identified from a marine-derived Actinoalloteichus. This compound demonstrated potential in reversing adriamycin-induced resistance in various cells, showcasing its potential in drug resistance studies (Fu et al., 2014).
Optical and Photoluminescent Properties
- Cyanine Derivatives : A comprehensive review of cyanine derivatives, which include 4-cyanopyridine, highlighted their widespread use in photography, information storage, and biochemistry. The study delved into the electronic nature of cyanine dyes and their design for new applications (le Guennic & Jacquemin, 2015).
- Photoluminescent Polyurethanes : Research on self-assessing photoluminescent polyurethanes incorporated cyano-substituted oligo(p-phenylene vinylene) molecules, demonstrating potential for creating materials that change their photoluminescence color as a function of applied strain (Crenshaw & Weder, 2006).
Detection and Sensing Applications
- Chromogenic Oxazines for Cyanide Detection : Innovative heterocyclic compounds were designed for colorimetric detection of cyanide. These compounds exhibit a visible band in the absorption spectrum upon interaction with cyanide, highlighting their potential in detecting toxic anions in aqueous environments (Tomasulo et al., 2006).
- Optical Fibre Sensor for Hydrogen Cyanide : A study focused on developing an optical fibre sensor for detecting hydrogen cyanide in air, employing 4-cyanopyridine derivatives. This work contributes to the development of effective methods for detecting toxic gases in the atmosphere (Bentley & Alder, 1989).
Vibrational and Spectroscopic Analysis
- Sum Frequency Generation Spectra of 4-Cyanopyridine : The adsorption of 4-cyanopyridine on Au(111) was analyzed using sum frequency generation nonlinear spectroscopy. This study provided a deeper understanding of the adsorption geometry of 4-cyanopyridine on gold surfaces (Pluchery et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDGWJTTRDEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanogramine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



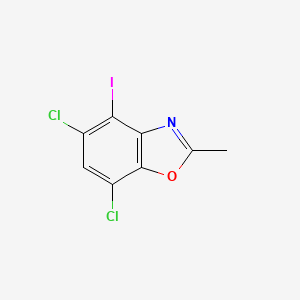
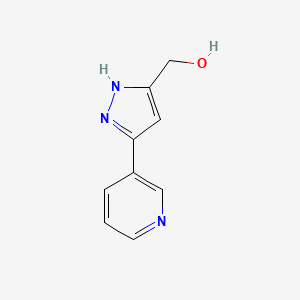
![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)
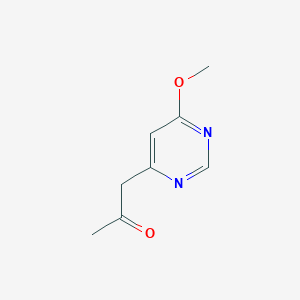
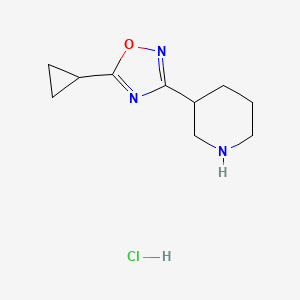
![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)
